N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 369.284 g/mol. This compound is notable for its structural complexity and biological activity, particularly in targeting various cellular pathways.
The synthesis of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The general approach includes:
Technical details such as reaction conditions (temperature, solvent) and purification methods (chromatography) are crucial for achieving high yields and purity .
The molecular structure of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can be represented using various chemical notation systems:
InChI=1S/C18H9F2N3O4/c19-10-5-6-11(13(20)8-10)16-22-23-18(27-16)21-15(24)12-7-9-3-1-2-4-14(9)26-17(12)25/h1-8H,(H,21,23,24)
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)F)F
These notations provide insight into the connectivity and spatial arrangement of atoms within the molecule .
The compound's structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C18H9F2N3O4 |
| Molecular Weight | 369.284 g/mol |
| Purity | Typically ≥ 95% |
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is involved in various chemical reactions that exploit its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds .
The mechanism of action for N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves interaction with several biological targets:
These interactions alter critical biochemical pathways and can induce apoptosis or inhibit tumor growth .
The physical properties of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide include:
| Property | Value |
|---|---|
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The chemical properties include stability under standard laboratory conditions but may be sensitive to light and moisture. Proper storage conditions are recommended to maintain integrity .
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific applications:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8